molecular formula C11H14O2 B13233248 2-(4-Tetrahydropyranyl)phenol

2-(4-Tetrahydropyranyl)phenol

Cat. No.: B13233248
M. Wt: 178.23 g/mol
InChI Key: PBDVIINSMJRMOB-UHFFFAOYSA-N
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Description

2-(4-Tetrahydropyranyl)phenol is an organic compound that features a phenol group attached to a tetrahydropyranyl ring. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols and phenols. The tetrahydropyranyl group provides stability to the protected functional groups under various reaction conditions, making it a valuable tool in multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tetrahydropyranyl)phenol typically involves the reaction of phenol with 3,4-dihydropyran in the presence of an acid catalyst. Common catalysts include p-toluenesulfonic acid, trifluoroacetic acid, and bismuth triflate. The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature. The tetrahydropyranylation process is efficient and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as zeolite H-beta and silica-supported perchloric acid are often employed due to their reusability and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tetrahydropyranyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Tetrahydropyranyl)phenol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(4-Tetrahydropyranyl)phenol involves the formation of a stable tetrahydropyranyl ether linkage. This linkage protects the phenol or alcohol group from unwanted reactions during synthetic processes. The tetrahydropyranyl group can be easily removed under mild acidic conditions, regenerating the free phenol or alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tetrahydropyranyl)phenol is unique due to its ability to provide stability to phenol and alcohol groups under a wide range of reaction conditions. This stability is not as easily achieved with other protecting groups, making it a valuable tool in complex synthetic processes .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(oxan-4-yl)phenol

InChI

InChI=1S/C11H14O2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,12H,5-8H2

InChI Key

PBDVIINSMJRMOB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=CC=C2O

Origin of Product

United States

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